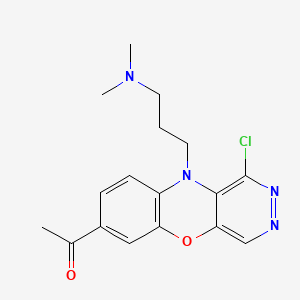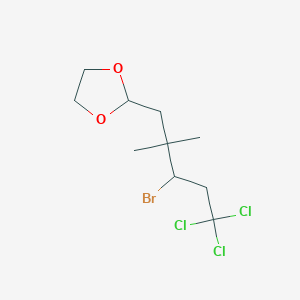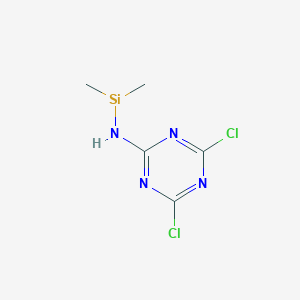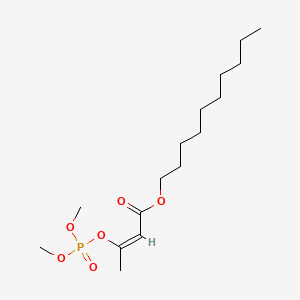
1-Methyl-2-octylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-octylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered heterocyclic compounds containing one nitrogen atom Aziridines are known for their significant angle strain due to the 60° bond angles, which makes them highly reactive
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-2-octylaziridine can be synthesized through several methods. One common approach involves the cyclization of amino alcohols or amino halides. For instance, the reaction of N-tosyl imines with in situ generated iodomethyllithium allows for an efficient synthesis of aziridines . Another method involves the use of epoxides as precursors, where the nitrogen atom displaces a leaving group to form the aziridine ring .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures. The Wenker synthesis is another industrial method, where aminoethanol is converted to the sulfate ester, followed by base-induced sulfate elimination .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-octylaziridine undergoes various chemical reactions, including:
Oxidation: Aziridines can be oxidized to form oxaziridines, which are useful intermediates in organic synthesis.
Reduction: Reduction of aziridines can lead to the formation of amines.
Substitution: Aziridines can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxaziridines
Reduction: Amines
Substitution: Various substituted aziridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methyl-2-octylaziridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-octylaziridine involves its high reactivity due to the angle strain in the three-membered ring. This strain makes the nitrogen atom more nucleophilic, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, aziridines can interact with nucleophiles, leading to ring-opening reactions and the formation of more stable compounds .
Comparación Con Compuestos Similares
Aziridine: The parent compound of the aziridine class, with a simpler structure.
2-Methylaziridine: Similar in structure but with a methyl group at the 2-position instead of the 1-position.
N-alkylaziridines: A broader class of aziridines with various alkyl groups attached to the nitrogen atom.
Uniqueness: 1-Methyl-2-octylaziridine is unique due to the presence of both a methyl group and an octyl group, which can influence its reactivity and physical properties. The long octyl chain can impact the compound’s solubility and interaction with other molecules, making it distinct from simpler aziridines .
Propiedades
Número CAS |
65008-19-7 |
|---|---|
Fórmula molecular |
C11H23N |
Peso molecular |
169.31 g/mol |
Nombre IUPAC |
1-methyl-2-octylaziridine |
InChI |
InChI=1S/C11H23N/c1-3-4-5-6-7-8-9-11-10-12(11)2/h11H,3-10H2,1-2H3 |
Clave InChI |
GNHOAYGKPPTRAD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1CN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


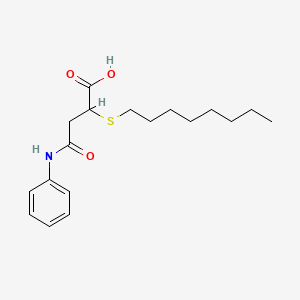
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)
